![molecular formula C12H8BrClN2 B1381217 6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile CAS No. 1446282-07-0](/img/structure/B1381217.png)
6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile
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Overview
Description
6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile is a chemical compound with the empirical formula C12H8BrClN2 . It is a solid substance with a molecular weight of 295.56 g/mol.
Molecular Structure Analysis
The SMILES string for this compound is ClC1=CC(CC)=NC2=CC=C(Br)C=C21 . The InChI key is BTDUERYMNJZNRZ-UHFFFAOYSA-N . These notations provide a way to represent the molecule’s structure using text.Physical And Chemical Properties Analysis
This compound is a solid . The molecular weight is 295.56 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Scientific Research Applications
Pharmaceutical Intermediates
6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile: is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . Its unique structure serves as a building block for creating molecules that can interact with biological targets, potentially leading to the development of new medications.
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . The hazard statements include H301 - H318 - H413 . Precautionary statements include P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 . It’s important to handle this compound with appropriate safety measures.
properties
IUPAC Name |
6-bromo-4-chloro-2-ethylquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2/c1-2-10-9(6-15)12(14)8-5-7(13)3-4-11(8)16-10/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBKZHIOTJYCTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)Br)C(=C1C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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